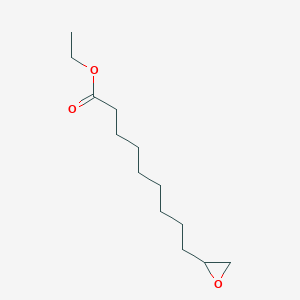
N-((2,5-Dichloro-4-(2-chloro-1,1,2-trifluoroethyl)sulfanylphenyl)carbamoyl)-2,6-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2,5-Dichloro-4-(2-chloro-1,1,2-trifluoroethyl)sulfanylphenyl)carbamoyl)-2,6-difluorobenzamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes multiple halogen atoms and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,5-Dichloro-4-(2-chloro-1,1,2-trifluoroethyl)sulfanylphenyl)carbamoyl)-2,6-difluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes halogenation, sulfonation, and carbamoylation reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions and advanced equipment. Continuous flow reactors and automated systems are employed to maintain consistency and efficiency. Quality control measures are implemented at various stages to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-((2,5-Dichloro-4-(2-chloro-1,1,2-trifluoroethyl)sulfanylphenyl)carbamoyl)-2,6-difluorobenzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols
Scientific Research Applications
N-((2,5-Dichloro-4-(2-chloro-1,1,2-trifluoroethyl)sulfanylphenyl)carbamoyl)-2,6-difluorobenzamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as a drug candidate for various diseases.
Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in technology and manufacturing.
Mechanism of Action
The mechanism by which N-((2,5-Dichloro-4-(2-chloro-1,1,2-trifluoroethyl)sulfanylphenyl)carbamoyl)-2,6-difluorobenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-((2,5-Dichloro-4-(2-chloro-1,1,2-trifluoroethyl)sulfanylphenyl)carbamoyl)-2,6-difluorobenzamide include other halogenated benzamides and sulfonyl compounds. These compounds share structural features such as halogen atoms and functional groups, but differ in their specific arrangements and substitutions.
Uniqueness
What sets this compound apart is its combination of multiple halogen atoms and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
100279-37-6 |
|---|---|
Molecular Formula |
C16H8Cl3F5N2O2S |
Molecular Weight |
493.7 g/mol |
IUPAC Name |
N-[[2,5-dichloro-4-(2-chloro-1,1,2-trifluoroethyl)sulfanylphenyl]carbamoyl]-2,6-difluorobenzamide |
InChI |
InChI=1S/C16H8Cl3F5N2O2S/c17-6-5-11(29-16(23,24)14(19)22)7(18)4-10(6)25-15(28)26-13(27)12-8(20)2-1-3-9(12)21/h1-5,14H,(H2,25,26,27,28) |
InChI Key |
GBDXXYZXKWNXNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2Cl)SC(C(F)Cl)(F)F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


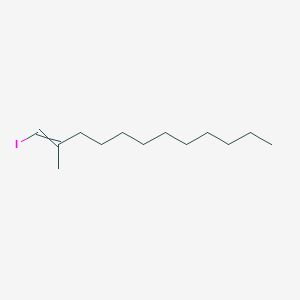
![2-[7-(2-Chlorosulfonylphenyl)-1,10-phenanthrolin-4-yl]benzenesulfonyl chloride](/img/structure/B14331477.png)
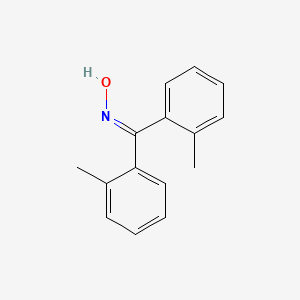
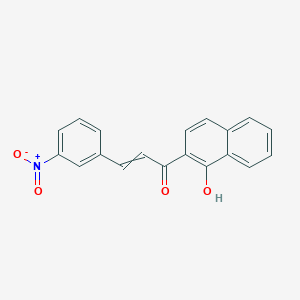
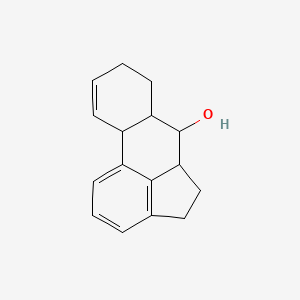

![2-[2-(Benzenesulfonyl)ethyl]-2-methylcyclopentane-1,3-dione](/img/structure/B14331519.png)
![2-{[(3-Phenylprop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B14331525.png)
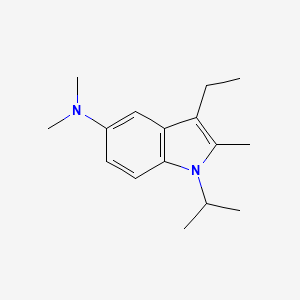
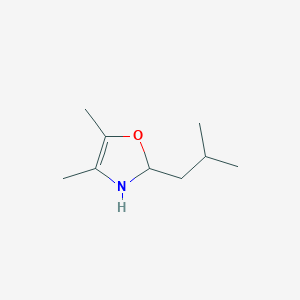

![6-Hydroxy-2-methyl-2-[4-(phenylsulfanyl)phenyl]-2H-pyran-3(6H)-one](/img/structure/B14331543.png)

